(1-Aminocycloheptyl)methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

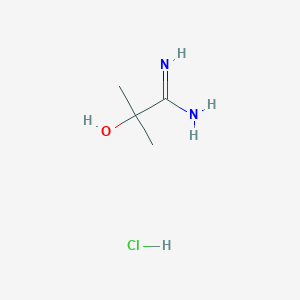

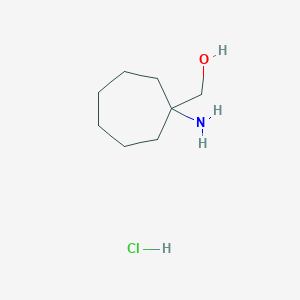

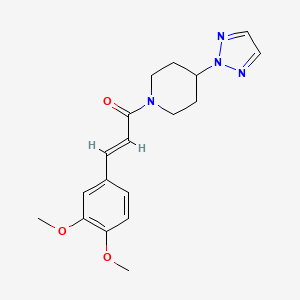

“(1-Aminocycloheptyl)methanol;hydrochloride” is a chemical compound with the molecular formula C8H17NO.ClH . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “(1-Aminocycloheptyl)methanol;hydrochloride” consists of a cycloheptyl ring (a seven-membered carbon ring) with an amino group (NH2) and a hydroxyl group (OH) attached to one of the carbons . The hydrochloride indicates that a hydrogen chloride (HCl) has been added to the compound, typically to increase its stability or solubility.Physical And Chemical Properties Analysis

“(1-Aminocycloheptyl)methanol;hydrochloride” is a solid at room temperature . It has a molecular weight of 179.69 . The melting point is reported to be between 164-165°C .Applications De Recherche Scientifique

Novel Synthesis and Properties of Derivatives

Research on novel derivatives, such as 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione, demonstrates applications in chemical synthesis through enamine alkylation and dehydrating condensation reactions. Such studies highlight the potential for cyclic compounds in creating aromatic molecules with unique electrochemical properties, suggesting avenues for exploring the synthesis and functionalization of similar compounds like "(1-Aminocycloheptyl)methanol;hydrochloride" (Mitsumoto & Nitta, 2004).

Methanol's Role in Organic Synthesis

Methanol serves as a hydrogen source and C1 synthon in various synthesis processes, including the selective N-methylation of amines. This utilization highlights methanol's versatility in organic synthesis, offering insights into how methanol-based reactions could be applied to similar compounds (Sarki et al., 2021).

Synthesis of Amino Acid Derivatives

The synthesis of amino acid methyl ester hydrochlorides through reactions with methanol illustrates methanol's role in producing important biochemical derivatives. This methodology could be relevant for synthesizing related aminocycloheptyl compounds (Li & Sha, 2008).

Cyclodepsipeptides Incorporating Sugar Amino Acids

The synthesis of cyclodepsipeptides incorporating sugar amino acids through a multicomponent reaction in methanol showcases the potential for creating cyclic compounds with methanol. Such methodologies could offer insights into the synthesis strategies for related cyclic amines and alcohols (Bughin, Masson, & Zhu, 2007).

Safety and Hazards

The safety data sheet for “(1-Aminocycloheptyl)methanol;hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Propriétés

IUPAC Name |

(1-aminocycloheptyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-8(7-10)5-3-1-2-4-6-8;/h10H,1-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZGLTSJKSWYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)

![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2723156.png)

![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)

![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)

![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)